molecular formula C19H16N2O4 B4327193 4-(4-HYDROXY-3-METHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE

4-(4-HYDROXY-3-METHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE

Cat. No.: B4327193
M. Wt: 336.3 g/mol
InChI Key: YDXOEWVPDDQYMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-HYDROXY-3-METHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields of science. This compound features a pyrano[2,3-c]pyrazole core, which is a fused heterocyclic system, and is substituted with hydroxy, methoxy, and phenyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-hydroxy-3-methoxybenzaldehyde, phenylhydrazine, and ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired compound. The reaction is usually carried out in an ethanol solvent at reflux temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(4-HYDROXY-3-METHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the modulation of cellular processes. For example, it may inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress, thereby exerting its antioxidant effects. Additionally, it can interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-hydroxyphenyl)-3-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
  • 4-(4-methoxyphenyl)-3-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
  • 4-(3,4-dihydroxyphenyl)-3-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one

Uniqueness

The uniqueness of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups on the phenyl ring enhances its reactivity and potential for forming hydrogen bonds, contributing to its biological activity and making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-24-15-9-12(7-8-14(15)22)13-10-16(23)25-19-17(13)18(20-21-19)11-5-3-2-4-6-11/h2-9,13,22H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXOEWVPDDQYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)OC3=NNC(=C23)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-HYDROXY-3-METHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE
Reactant of Route 2
4-(4-HYDROXY-3-METHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE
Reactant of Route 3
4-(4-HYDROXY-3-METHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE
Reactant of Route 4
4-(4-HYDROXY-3-METHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE
Reactant of Route 5
4-(4-HYDROXY-3-METHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE
Reactant of Route 6
4-(4-HYDROXY-3-METHOXYPHENYL)-3-PHENYL-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE

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